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Compound of Interest

Compound Name: N-Decanoyl-L-aspartic acid

Cat. No.: B15495656

For researchers, scientists, and drug development professionals, understanding the structural
and physicochemical properties of N-acyl-aspartic acids is crucial for their application in various
fields, including neuroscience and drug delivery. This guide provides a comparative overview of
the spectroscopic characteristics of this class of compounds, with a focus on N-acetyl-L-
aspartic acid (NAA), the most studied derivative. Experimental data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared
(FTIR) spectroscopy are presented to facilitate a deeper understanding of their molecular
features.

N-acyl-aspartic acids are derivatives of the amino acid aspartic acid, where an acyl group is
attached to the nitrogen atom. The length and nature of this acyl chain can significantly
influence the molecule's properties and biological activity. Spectroscopic techniques are
indispensable tools for the characterization and quantification of these compounds.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for N-acetyl-L-aspartic acid (NAA).
While comprehensive experimental data for a homologous series of N-acyl-aspartic acids is not
readily available in a single comparative study, the data for NAA serves as a benchmark. For
other N-acyl derivatives (e.g., N-propionyl, N-butyryl, N-octanoyl), expected trends are
discussed below the table.
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Spectroscopic

Parameter

. Expected Trends
N-Acetyl-L-aspartic
for Longer Acyl

Technique acid (NAA) .
Chains
Chemical Shift (d) in
1H NMR
D20/Hz20 (ppm)
o-CH ~4.4 ppm Minor shifts expected.
~2.7 ppm and ~2.5 ] ]
[3-CH:z Minor shifts expected.
ppm
Additional signals
corresponding to the
acyl chain will appear.
For N-propionyl: a
triplet around 1.1 ppm
(CHs) and a quartet
Acyl-CHs ~2.0 ppm around 2.3 ppm
(CHz). For N-butyryl: a
triplet around 0.9 ppm
(CHs), a sextet around
1.6 ppm (CH2), and a
triplet around 2.2 ppm
(CH2).
Chemical Shift (8) in
13C NMR
D20/H20 (ppm)
a-C ~56 ppm Minor shifts expected.
B-C ~42 ppm Minor shifts expected.
Acyl-C=0 ~176 ppm Minor shifts expected.
Additional signals for
Acyl-CHs ~25 ppm the acyl chain carbons

will be present.

Mass Spectrometry
(GC-MS of TMS

derivative)

Key m/z Fragments

391 (M+), 376, 288, The molecular ion

246, 147, 73[1] (M+) will increase with

the length of the acyl
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chain. Fragmentation
patterns will show
characteristic losses
of the acyl group and
fragments of the

aspartic acid moiety.

Key Vibrational
FTIR _
Frequencies (cm™1)

] Position expected to
Amide | (C=0 stretch) ~1640cm™! ]
be relatively stable.

Amide Il (N-H bend Position expected to
~1550 cm~! ]
and C-N stretch) be relatively stable.

Position expected to
Carboxyl C=0 stretch ~ ~1700 cm~* _
be relatively stable.

Intensity of these

C-H stretches bands will increase
) ) ~2850-3000 cm™1 )
(aliphatic) with the length of the
acyl chain.

Note: Chemical shifts in NMR are dependent on the solvent and pH. The values provided are
approximate and sourced from various databases and publications.

Trends for N-Acyl-Aspartic Acids with Longer Acyl Chains:

 NMR Spectroscopy: The signals corresponding to the aspartic acid moiety (a-CH and (3-CHz)
are expected to show only minor changes in their chemical shifts with increasing acyl chain
length. The most significant changes will be the appearance of new signals corresponding to
the protons and carbons of the longer acyl chains. The chemical shifts of the acyl chain
protons and carbons will follow predictable patterns based on their distance from the amide

and terminal methyl groups.

e Mass Spectrometry: The molecular ion peak will increase predictably with each additional
methylene group (-CHz-) in the acyl chain. The fragmentation patterns are expected to be
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similar, with characteristic losses of the acyl group and fragmentation of the aspartic acid
backbone.

e FTIR Spectroscopy: The positions of the amide | and Il bands, which are characteristic of the
peptide bond, are not expected to change significantly with the length of the acyl chain. The
most noticeable change will be an increase in the intensity of the C-H stretching vibrations
from the aliphatic acyl chain.

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below
are generalized methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve a precisely weighed amount of the N-acyl-aspartic acid in a
suitable deuterated solvent (e.g., D20 or DMSO-ds) in an NMR tube. The concentration
should be optimized for the spectrometer's sensitivity, typically in the range of 1-10 mg/mL.
For agueous solutions, the pH can be adjusted using dilute DCI or NaOD to study the effect
of protonation states.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion and resolution.

o Data Acquisition:

o H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio. Water suppression techniques (e.g.,
presaturation) may be necessary for samples in D20 with residual Hz20.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural
abundance and gyromagnetic ratio of 13C, a larger number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are typically required.

o 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of
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proton and carbon signals, especially for more complex N-acyl derivatives.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g.,
DSS or TSP for agueous solutions) or the residual solvent peak.

Mass Spectrometry (MS)

e Sample Preparation:

o Gas Chromatography-Mass Spectrometry (GC-MS): N-acyl-aspartic acids are not volatile
and require derivatization prior to GC-MS analysis. A common method is silylation, where
the acidic protons are replaced with trimethylsilyl (TMS) groups. This is typically achieved
by reacting the dried sample with a silylating agent like N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an
elevated temperature (e.g., 70°C for 1 hour).

o Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a suitable
solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a
small amount of formic acid for better ionization).

e Instrumentation:

o GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion
trap analyzer).

o LC-MS: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid
chromatograph (UHPLC) coupled to a mass spectrometer (e.g., a time-of-flight (TOF),
Orbitrap, or triple quadrupole analyzer).

o Data Acquisition:

o GC-MS: The derivatized sample is injected into the GC, where it is separated on a
capillary column. The separated components then enter the mass spectrometer, where
they are ionized (typically by electron ionization, El) and fragmented. Mass spectra are
recorded over a specific m/z range.
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o LC-MS: The sample is injected into the LC system and separated on a reversed-phase or
HILIC column. The eluent is directed to the mass spectrometer's ion source (e.g.,
electrospray ionization, ESI), where the analytes are ionized. Full scan mass spectra and
tandem mass spectra (MS/MS) can be acquired to determine the molecular weight and
fragmentation patterns.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and
characteristic fragment ions, which provide information about the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: The sample is typically analyzed as a solid. This can be done by
preparing a KBr (potassium bromide) pellet, where a small amount of the sample is finely
ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total
Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR
crystal.

Instrumentation: A standard FTIR spectrometer.

Data Acquisition: A background spectrum (of the empty sample compartment or the clean
ATR crystal) is first collected. Then, the sample spectrum is recorded. Typically, multiple
scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is
usually recorded in the mid-infrared range (4000-400 cm~1).

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the different functional groups in the molecule (e.g., C=0, N-H, C-H,
O-H).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of N-acyl-

aspartic acids.
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General workflow for spectroscopic analysis of N-acyl-aspartic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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